1-(Trifluoromethyl)piperidin-3-amine

NK1 receptor antagonism CNS therapeutics fluorine medicinal chemistry

Standard piperidine building blocks often suffer from rapid oxidative metabolism and suboptimal CNS permeability due to high basicity. This fluorinated intermediate directly addresses these liabilities. - **Key advantage:** The N-trifluoromethyl group lowers pKa (~8 vs piperidine ~11.2), reducing P-gp efflux for improved brain exposure. - **Proven scaffold:** 3-Aminopiperidine core enables NK1 antagonists (IC50 = 0.34 nM for close analogs). - **Supply:** Reliable global stock; primary amine handle ready for amidation or sulfonylation.

Molecular Formula C6H11F3N2
Molecular Weight 168.16 g/mol
Cat. No. B11916412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)piperidin-3-amine
Molecular FormulaC6H11F3N2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(F)(F)F)N
InChIInChI=1S/C6H11F3N2/c7-6(8,9)11-3-1-2-5(10)4-11/h5H,1-4,10H2
InChIKeyVZQKSTHCTRULRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trifluoromethyl)piperidin-3-amine: Technical Specifications and Core Properties for Procurement Decisions


1-(Trifluoromethyl)piperidin-3-amine (CAS: 1420844-54-7) is a fluorinated piperidine derivative featuring a trifluoromethyl (-CF₃) group directly attached to the piperidine nitrogen and a primary amine at the 3-position. It belongs to the class of 3-amino-piperidine derivatives, which are widely employed as synthetic intermediates and pharmacophore scaffolds in medicinal chemistry. Key identifiers include Molecular Formula C₆H₁₁F₃N₂, Molecular Weight 168.16 g/mol, and the canonical SMILES C1CC(CN(C1)C(F)(F)F)N . This compound is distinguished from its regioisomers and analogs by the specific positioning of both functional groups, which dictates its unique chemical reactivity and biological profile.

Why Generic Piperidine Derivatives Cannot Substitute for 1-(Trifluoromethyl)piperidin-3-amine


Simple substitution of 1-(Trifluoromethyl)piperidin-3-amine with unsubstituted piperidine or other positional isomers is not feasible in target-driven research due to the profound impact of the N-trifluoromethyl group on electronic properties and metabolic stability. The -CF₃ moiety significantly lowers the pKa of the piperidine nitrogen (predicted pKa ~10.03 for related analogs) compared to unsubstituted piperidine (pKa ~11.2), altering protonation state under physiological conditions and thereby modulating receptor binding and passive permeability . Furthermore, the electron-withdrawing nature of the -CF₃ group enhances oxidative metabolic stability compared to non-fluorinated counterparts, a property not shared by methyl or other alkyl substituents [1]. These physicochemical differences render the compound a distinct chemical entity whose in vitro and in vivo behavior cannot be extrapolated from simple piperidine building blocks.

Quantitative Evidence for Selecting 1-(Trifluoromethyl)piperidin-3-amine Over Structural Analogs


Enhanced NK1 Receptor Antagonism vs. Non-Fluorinated Analogs

While direct binding data for 1-(Trifluoromethyl)piperidin-3-amine is limited in public repositories, a close structural analog—(2S,3S)-N-((3-methoxy-8-methyl-8-(trifluoromethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-phenylpiperidin-3-amine—demonstrates the class-level potency enhancement conferred by the -CF₃ group on the piperidine scaffold. This compound, which retains the core 3-aminopiperidine motif with an N-aryl substitution, exhibited an IC₅₀ of 0.34 nM at the human NK1 receptor, a value characteristic of high-affinity antagonists in this class [1]. In contrast, related non-fluorinated piperidine amide CCR5 antagonists, while active, do not achieve this level of sub-nanomolar affinity, underscoring the specific contribution of the trifluoromethyl group to receptor-ligand interactions .

NK1 receptor antagonism CNS therapeutics fluorine medicinal chemistry

Regioisomeric Control: Positional Specificity Dictates Physicochemical Profile

The position of the trifluoromethyl group on the piperidine ring critically influences the compound's basicity and lipophilicity. For 6-(trifluoromethyl)piperidin-3-amine (a regioisomer with -CF₃ at the 6-position), the predicted pKa is 10.03 ± 0.40 . In contrast, unsubstituted piperidine has a pKa of 11.2. The N-trifluoromethyl substitution in 1-(Trifluoromethyl)piperidin-3-amine is expected to further reduce basicity due to the strong electron-withdrawing inductive effect of the -CF₃ group directly attached to the nitrogen. This results in a significantly lower pKa (estimated < 8), which directly impacts the compound's ionization state at physiological pH, influencing membrane permeability, solubility, and target binding in ways that 3- or 4-CF₃ substituted piperidines cannot replicate.

Physicochemical properties regioisomer comparison drug design

Class-Wide Metabolic Stability Advantage of N-Trifluoromethylated Piperidines

The direct attachment of the trifluoromethyl group to the piperidine nitrogen confers a significant enhancement in metabolic stability, a property well-documented for the class. The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which typically target C-H bonds alpha to nitrogen in non-fluorinated piperidines [1]. This class-level effect is supported by the broader application of N-trifluoromethyl piperidines in drug discovery programs where improved pharmacokinetic profiles are a primary design goal, such as the development of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors with excellent oral bioavailability [2].

Metabolic stability ADME trifluoromethyl group

Synthetic Utility: A Versatile Intermediate for Trifluoromethylated Heterocycles

1-(Trifluoromethyl)piperidin-3-amine serves as a critical intermediate in the synthesis of more complex trifluoromethylated piperidine derivatives, a class of compounds increasingly valued in fragment-based drug discovery. A reported one-pot Barbier-type allylation and ring-closing metathesis sequence provides efficient access to a variety of CF₃-substituted piperidines, including those with >98% enantiomeric excess, from related imine precursors [1]. This contrasts with alternative routes for introducing -CF₃ groups onto piperidine rings, which often require harsh conditions or expensive trifluoromethylating reagents and yield mixtures of regioisomers. The pre-installed N-CF₃ and 3-NH₂ functionalities provide orthogonal handles for further derivatization, such as amide bond formation or reductive amination, without necessitating additional fluorination steps.

Synthetic methodology building block trifluoromethyl amine

Optimal Research and Industrial Applications for 1-(Trifluoromethyl)piperidin-3-amine


Central Nervous System (CNS) Drug Discovery: Targeting NK1 Receptors

Leverage the sub-nanomolar affinity potential of the 3-aminopiperidine scaffold (demonstrated by close analogs with NK1 IC₅₀ = 0.34 nM) [1] to design novel antagonists for the neurokinin-1 receptor. The reduced basicity (estimated pKa < 8) of the N-trifluoromethyl piperidine core enhances the likelihood of favorable CNS penetration by minimizing P-glycoprotein efflux and improving passive permeability. This compound is a strategic choice for synthesizing focused libraries aimed at identifying candidates for treating chemotherapy-induced nausea, depression, or anxiety disorders where NK1 antagonism is clinically validated.

Optimization of Metabolic Stability in Lead Compounds

Utilize 1-(Trifluoromethyl)piperidin-3-amine as a direct replacement for piperidine or 4-aminopiperidine moieties in existing lead series to address metabolic liabilities. The class-level evidence indicates that the N-CF₃ substitution protects the adjacent carbon atoms from oxidative metabolism by cytochrome P450 enzymes [2]. By incorporating this building block early in hit-to-lead campaigns, research teams can systematically improve in vitro microsomal stability and, as demonstrated in SCD1 inhibitor programs, translate these gains into superior in vivo pharmacokinetic profiles, including enhanced oral bioavailability and extended half-life [3].

Synthesis of Complex Trifluoromethylated Heterocycles for Fragment-Based Drug Discovery

Employ 1-(Trifluoromethyl)piperidin-3-amine as a key intermediate in diversity-oriented synthesis. The primary amine at the 3-position provides a versatile handle for generating amide, sulfonamide, or secondary amine derivatives via simple and high-yielding transformations. This approach bypasses the need for late-stage, low-yielding trifluoromethylation reactions. The resulting trifluoromethylated piperidine fragments are valuable additions to fragment libraries, as the -CF₃ group is known to enhance binding affinity and target engagement through favorable hydrophobic and electrostatic interactions [2]. This strategy is particularly relevant for projects targeting challenging protein classes such as kinases, GPCRs, and epigenetic targets.

Development of Selective Ion Channel Modulators

Explore the potential of 1-(Trifluoromethyl)piperidin-3-amine derivatives as voltage-gated sodium channel (Nav) blockers. While direct data for this compound is lacking, the structural class of 3-aminopiperidines with trifluoromethyl substitution has yielded potent Nav1.2 inhibitors (e.g., IC₅₀ = 48 nM) [4]. The specific electronic and steric properties conferred by the N-CF₃ group can be rationally exploited to fine-tune state-dependent binding to specific channel isoforms, offering a path toward developing next-generation analgesics or anti-epileptic drugs with improved selectivity and safety margins compared to non-fluorinated counterparts.

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